molecular formula C14H19IN2O2 B15346278 3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid CAS No. 1131614-97-5

3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid

Cat. No.: B15346278
CAS No.: 1131614-97-5
M. Wt: 374.22 g/mol
InChI Key: KNGQYPIIILLTNZ-UHFFFAOYSA-N
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Description

3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C14H19IN2O2 This compound features a benzoic acid core substituted with an iodine atom at the 3-position and a 4-isopropylpiperazin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-iodobenzoic acid and 4-isopropylpiperazine.

    Coupling Reaction: The 4-isopropylpiperazine is coupled with 3-iodobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-4-(4-isopropylpiperazin-1-yl)benzoic acid.

Scientific Research Applications

3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the piperazine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    3-Iodo-4-(4-ethylpiperazin-1-yl)benzoic acid: Similar structure but with an ethyl group instead of an isopropyl group.

    3-Iodo-4-(4-phenylpiperazin-1-yl)benzoic acid: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 3-Iodo-4-(4-isopropylpiperazin-1-yl)benzoic acid lies in the specific combination of the iodine atom and the isopropylpiperazine group, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1131614-97-5

Molecular Formula

C14H19IN2O2

Molecular Weight

374.22 g/mol

IUPAC Name

3-iodo-4-(4-propan-2-ylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C14H19IN2O2/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14(18)19)9-12(13)15/h3-4,9-10H,5-8H2,1-2H3,(H,18,19)

InChI Key

KNGQYPIIILLTNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

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